molecular formula C14H10N2O5 B12560838 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid CAS No. 188771-76-8

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid

Cat. No.: B12560838
CAS No.: 188771-76-8
M. Wt: 286.24 g/mol
InChI Key: ZHQVYBYGNKXBNJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and an amino group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 2-hydroxy-5-aminobenzoic acid and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

188771-76-8

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

2-hydroxy-5-[(4-nitrophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10N2O5/c17-13-6-3-10(7-12(13)14(18)19)15-8-9-1-4-11(5-2-9)16(20)21/h1-8,17H,(H,18,19)

InChI Key

ZHQVYBYGNKXBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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